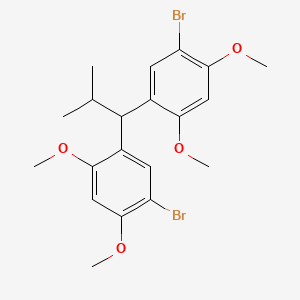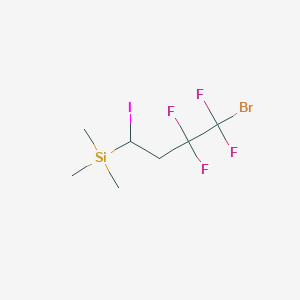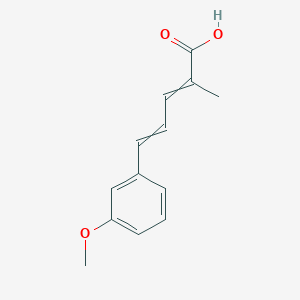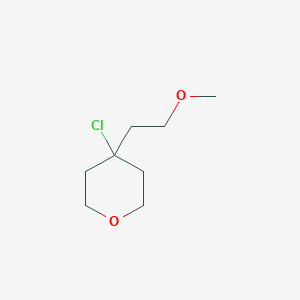
3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- is a heterocyclic organic compound that features a thiophene ring substituted with a carboxylic acid group, a methyl group, and a phenylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes functionalization to introduce the carboxylic acid group, the methyl group, and the phenylethynyl group. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the phenylethynyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the thiophene ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- serves as a building block for the synthesis of more complex molecules. It is used in the development of novel materials with specific electronic or optical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored as a lead compound for the development of new drugs. Its unique structure allows for the design of derivatives with improved pharmacological properties.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-thiophenecarboxylic acid: This compound is structurally similar but lacks the phenylethynyl group.
2-Thiophenecarboxylic acid, 3-methyl-: Another similar compound with a different substitution pattern on the thiophene ring.
Methyl 2-thiophenecarboxylate: A related ester derivative of thiophenecarboxylic acid.
Uniqueness: 3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of materials with specific characteristics and for exploring new chemical reactivities.
Eigenschaften
CAS-Nummer |
89556-17-2 |
|---|---|
Molekularformel |
C14H10O2S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
5-methyl-2-(2-phenylethynyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H10O2S/c1-10-9-12(14(15)16)13(17-10)8-7-11-5-3-2-4-6-11/h2-6,9H,1H3,(H,15,16) |
InChI-Schlüssel |
XITASALAHKPSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C#CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)



![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)


![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)


